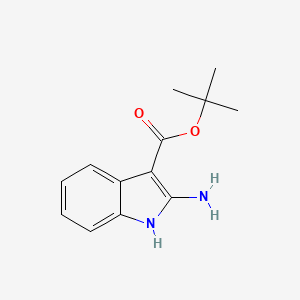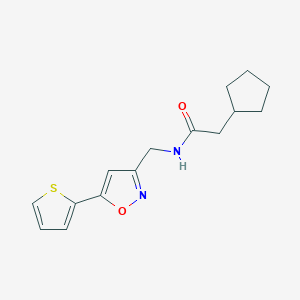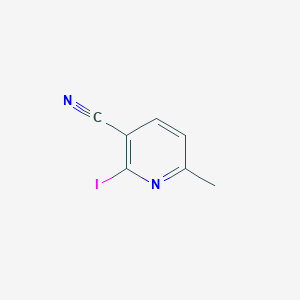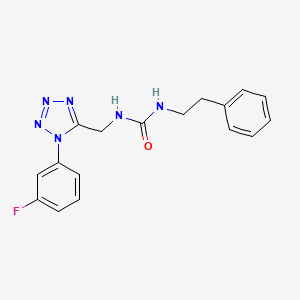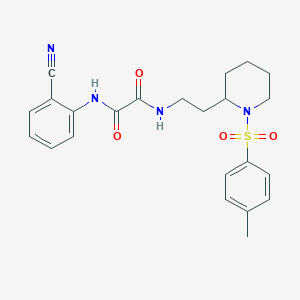
7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its coumarin core.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting enzymes like α-glucosidase.
Material Science: Its unique structure makes it a candidate for use in the development of fluorescent probes and sensors.
Direcciones Futuras
The future directions for the study of 7-(2-Bromoethoxy)-3-phenylchromen-2-one could involve further exploration of its synthesis, properties, and potential applications. For instance, its use in the quantitative fluorometric analysis of drug preparations suggests potential applications in pharmaceutical analysis .
Mecanismo De Acción
Target of Action
It’s known that coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Mode of Action
Coumarin derivatives have been known to exert their effects through various mechanisms depending on the specific biological property they are associated with . For instance, some coumarin derivatives have been found to inhibit the vitamin K epoxide reductase complex, exerting anticoagulant properties .
Biochemical Pathways
It’s known that coumarin derivatives can affect a wide range of biochemical pathways, depending on their specific biological properties .
Result of Action
7-(2-Bromoethoxy)-3-phenylchromen-2-one has been evaluated for its in vitro anti-proliferative activities against five selected human cancer cell lines (EC109, MGC-803, PC-3, MCF-7, and EC9706). It exhibited the highest growth inhibition against MCF-7 .
Análisis Bioquímico
Cellular Effects
Some coumarin derivatives have been shown to have antiproliferative activities against certain human cancer cell lines
Molecular Mechanism
It is known that the compound can be synthesized through a nucleophilic substitution reaction, which is a type of chemical reaction where an electron-rich nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom
Temporal Effects in Laboratory Settings
It has been used as a fluorescent label for drug preparations, suggesting that it may have some stability under certain conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one typically involves the Williamson ether synthesis. This method entails the nucleophilic substitution of an alkoxide ion with an alkyl halide. In this case, the reaction involves the use of 7-hydroxy-3-phenyl-2H-chromen-2-one and 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and chromenone moieties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ether derivatives, while oxidation and reduction can modify the chromenone core or the phenyl group.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-bromopropoxy)-2H-chromen-2-one: Similar in structure but with a different alkoxy chain length, affecting its reactivity and biological activity.
7-(2-bromoethoxy)-2H-chromen-2-one: Lacks the phenyl group at the 3-position, which influences its chemical properties and applications.
Uniqueness
7-(2-bromoethoxy)-3-phenyl-2H-chromen-2-one is unique due to the combination of the bromoethoxy and phenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in medicinal chemistry and material science.
Propiedades
IUPAC Name |
7-(2-bromoethoxy)-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO3/c18-8-9-20-14-7-6-13-10-15(12-4-2-1-3-5-12)17(19)21-16(13)11-14/h1-7,10-11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYHDOONKVWJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCCBr)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
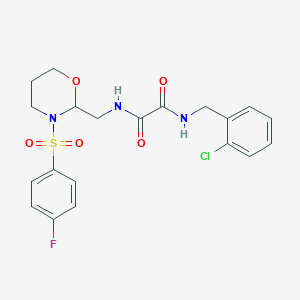
![isopropyl 2-[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetate](/img/structure/B2913761.png)
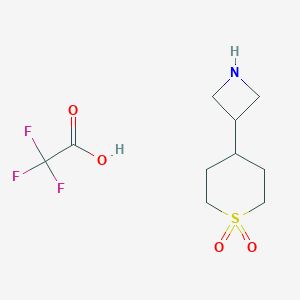
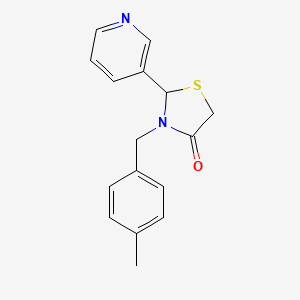
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2913766.png)


![1-[4-(butyrylamino)benzoyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2913772.png)
